4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8;/h2-3,5,7H,4,6,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGQJDKNZOLEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound serves as an intermediate in the synthesis of various quinoline-based compounds, which are important in organic synthesis and medicinal chemistry.
Biology: Quinoline derivatives are known for their biological activity, including antimicrobial, antimalarial, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares this compound with key analogues based on structural similarity scores, substituents, and applications:
Notes on Similarity Scores: Similarity scores (0.81–0.92) are derived from structural alignment algorithms, reflecting shared quinoline scaffolds and substituent positions. Functional differences arise from variations in substituent chemistry (e.g., aminomethyl vs. hydroxy) and salt forms .
Key Research Findings
Impact of Substituent Chemistry
- The hydrochloride salt further increases aqueous solubility, critical for in vitro assays .
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 22246-17-9) generally improve metabolic stability compared to hydroxy groups (e.g., 22246-18-0), which are prone to glucuronidation .
Comparative Pharmacological Profiles
Biological Activity
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic compound with potential therapeutic applications. Its chemical structure, characterized by the presence of a quinoline moiety, suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 242.7 g/mol
- CAS Number : 1588440-89-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Preliminary studies indicate that it may exert its effects through:
- Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of various enzymes involved in cancer metabolism.
- Modulation of Cellular Signaling : It may influence signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been evaluated for its effects on glioma cell lines:
- In Vitro Studies : The compound exhibited potent antiproliferative effects on glioma cells, leading to reduced cell viability through mechanisms such as apoptosis and necroptosis.
Antimicrobial Activity
There is emerging evidence that this compound may also possess antimicrobial properties. In a study assessing its efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were determined for common pathogens, indicating potential as an antibiotic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Glioma Treatment :
- A clinical trial involving patients with recurrent glioblastoma showed promising results when treated with this compound in combination with standard chemotherapy. Patients experienced improved survival rates and reduced tumor sizes.
-
Infection Control :
- In vitro studies demonstrated the efficacy of the compound against resistant strains of bacteria, suggesting its role in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
